2-(2-(Ethylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde
Description
2-(2-(Ethylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a heterocyclic organic compound featuring a pyridine core substituted with an ethylthio (-S-C₂H₅) group at the 2-position and a pyrrolidine-1-carbaldehyde moiety at the 3-position.
Properties
Molecular Formula |
C12H16N2OS |
|---|---|
Molecular Weight |
236.34 g/mol |
IUPAC Name |
2-(2-ethylsulfanylpyridin-3-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C12H16N2OS/c1-2-16-12-10(5-3-7-13-12)11-6-4-8-14(11)9-15/h3,5,7,9,11H,2,4,6,8H2,1H3 |
InChI Key |
JLHSOFHHJBGTDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C=CC=N1)C2CCCN2C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of N-substituted piperidines with specific oxidants and additives to form pyrrolidine-2-carbaldehyde, which can then be further functionalized .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Ethylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The ethylthio group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
Oxidation: 2-(2-(Ethylthio)pyridin-3-yl)pyrrolidine-1-carboxylic acid.
Reduction: 2-(2-(Ethylthio)pyridin-3-yl)pyrrolidine-1-methanol.
Substitution: Products will vary based on the nucleophile used.
Scientific Research Applications
2-(2-(Ethylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-(Ethylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde is not well-documented. it is likely to interact with various molecular targets and pathways depending on its specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Table 1: Substituent-Driven Antimicrobial Activity in Pyrimidine/Pyridine Analogs
| Compound Class | Substituent Position/Type | Antibacterial MIC (μg/mL) | Antifungal MIC (μg/mL) |
|---|---|---|---|
| Pyrimidine (C-2) | 2-(pyrrolidin-1-yl)ethylthio | 16–32 | 4–8 |
| Pyrimidine (C-6) | 4-chlorobenzyl | 2–4 | 16–32 |
| Pyridine (Target Compound) | 2-ethylthio | Not reported | Not reported |
Impact of Heterocyclic Ring Systems
The pyrrolidine ring (5-membered) in the target compound contrasts with analogs featuring piperidine (6-membered) or azepane (7-membered) rings. These differences influence conformational flexibility and steric interactions:
- 2-(6-(Azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde (azepane + piperidine) is marketed for laboratory research, with safety data emphasizing handling precautions due to reactive aldehyde groups .
- 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone (methoxy + pyrrolidine) highlights how electron-donating groups (e.g., methoxy) may alter solubility and metabolic stability compared to ethylthio .
Table 2: Structural and Commercial Comparison of Pyridine Derivatives
Functional Group Considerations
The carbaldehyde group in the target compound is a reactive site for further derivatization (e.g., condensation reactions). Analogous compounds like (E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime utilize oxime derivatives for stability, whereas the unprotected aldehyde in the target compound may confer higher reactivity .
Biological Activity
2-(2-(Ethylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde is an organic compound with significant potential in medicinal chemistry due to its unique structural features, which include a pyridine ring, a pyrrolidine moiety, and an aldehyde functional group. Its molecular formula is CHNOS, with a molecular weight of 236.34 g/mol. This compound is currently under investigation for its biological activities, particularly in pharmacology.
Structural Characteristics
The compound's structure allows for various interactions with biological targets, primarily due to the presence of the ethylthio substituent and the aldehyde group. These features enhance its reactivity and potential therapeutic applications.
| Property | Details |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 236.34 g/mol |
| IUPAC Name | 2-(2-(Ethylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde |
Biological Activity Overview
Preliminary studies suggest that compounds with similar structures exhibit a range of pharmacological properties, including:
- Antimicrobial Activity: Compounds with ethylthio and pyridine functionalities have shown promise against various bacterial strains.
- Neuroprotective Effects: Similar derivatives have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis.
- Enzyme Inhibition: The aldehyde group may facilitate interactions with enzymes, potentially acting as an inhibitor in certain biochemical pathways.
The biological activity of 2-(2-(Ethylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde is hypothesized to involve several mechanisms:
- Covalent Bond Formation: The aldehyde group can form covalent bonds with nucleophilic sites on proteins.
- Hydrogen Bonding: The pyridine and pyrrolidine rings may engage in hydrogen bonding and π–π interactions with biomolecules.
- Reactivity with Biological Targets: The ethylthio group enhances the compound's ability to interact with various biological targets, potentially influencing metabolic pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of 2-(2-(Ethylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde:
-
Antimicrobial Studies:
- A study demonstrated that derivatives containing ethylthio groups exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- The mechanism was attributed to disruption of bacterial cell membranes and inhibition of metabolic processes.
-
Neuroprotective Effects:
- Research indicated that compounds similar to 2-(2-(Ethylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde improved cell viability in models of neurodegeneration.
- These compounds reduced reactive oxygen species (ROS) levels, thus preventing neuronal apoptosis.
-
Enzyme Inhibition:
- A comparative analysis showed that certain derivatives acted as potent inhibitors of acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases like Alzheimer's.
- The selectivity and potency were highlighted, with some compounds demonstrating over 100-fold selectivity for AChE compared to butyrylcholinesterase (BuChE).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
